4,6-Difluoropyrazolo[1,5-A]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-difluoropyrazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2/c8-5-3-6(9)7-1-2-10-11(7)4-5/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQOUQMOORKTAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=CN2N=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4,6 Difluoropyrazolo 1,5 a Pyridine and Derivatives
Fundamental Cyclization Strategies for the Pyrazolo[1,5-A]pyridine (B1195680) Nucleus
The construction of the fused pyrazolo[1,5-a]pyridine ring system is primarily achieved through cyclization reactions that form the five-membered pyrazole (B372694) ring onto a pre-existing pyridine (B92270) structure.
Two predominant strategies have been established for the synthesis of the pyrazolo[1,5-a]pyridine core: the [3+2] cycloaddition of N-iminopyridinium ylides and the condensation-cyclization of N-aminopyridines with C3 synthons.
One of the most common and versatile methods involves the intermolecular [3+2] cycloaddition reaction between N-iminopyridinium ylides and various dipolarophiles such as alkenes or alkynes. nih.govnih.govacs.org These ylides, typically generated in situ from the corresponding N-aminopyridines, act as 1,3-dipoles that react with the C-C multiple bonds of the dipolarophile to construct the pyrazole ring. nih.govacs.org A highly efficient, one-pot sonochemical synthetic strategy has been developed for this purpose, allowing for the synthesis of polysubstituted pyrazolo[1,5-a]pyridines in excellent yields under catalyst-free conditions. nih.gov
An alternative and powerful approach is the cross-dehydrogenative coupling (CDC) of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds. nih.govacs.org This method facilitates the formation of the pyrazolo[1,5-a]pyridine skeleton through a process promoted by acetic acid and molecular oxygen, avoiding the need for metal catalysts. nih.govacs.org This strategy is noted for its high atom economy and environmentally compatible conditions. acs.org Furthermore, a TEMPO-mediated [3+2] annulation-aromatization protocol using N-aminopyridines and α,β-unsaturated compounds has been developed, offering excellent yields and predictable regioselectivity. nih.gov
The mechanisms underpinning these cyclization strategies are crucial for understanding and controlling the reaction outcomes.
For the [3+2] cycloaddition of N-iminopyridinium ylides, the reaction is proposed to proceed through a concerted annulation process. nih.gov The ylide, acting as a soft nucleophile, reacts with electron-deficient alkenes or alkynes in a pericyclic reaction to form the fused dihydropyrazolo[1,5-a]pyridine intermediate, which may then aromatize depending on the substitution pattern and reaction conditions.
In the case of the acetic acid and O₂-promoted cross-dehydrogenative coupling, a plausible mechanism involves the initial activation of the N-amino-2-iminopyridine by acetic acid. acs.org This is followed by the nucleophilic addition of the enol form of the β-dicarbonyl substrate. The resulting adduct then undergoes oxidative dehydrogenation with molecular oxygen, followed by a cyclization and dehydration cascade to yield the final aromatic pyrazolo[1,5-a]pyridine product. acs.org
Another relevant mechanistic concept in related heterocyclic systems is the Addition of Nucleophile, Ring-Opening, and Ring-Closing (ANRORC) pathway. rsc.org While observed in the isomerization of pyrazolo[1,5-a]pyrimidines, this mechanism highlights the dynamic nature of these ring systems, where a nucleophile can induce ring opening of one heterocyclic core, followed by rotation and re-cyclization to form a new, isomeric scaffold. rsc.org
Regioselective Functionalization and Derivatization Techniques
Once the pyrazolo[1,5-a]pyridine nucleus is formed, its selective functionalization is key to developing derivatives with tailored properties. Direct C-H activation via metalation is a state-of-the-art technique for achieving this with high precision.
The regioselective functionalization of the pyrazolo[1,5-a]pyridine scaffold can be effectively achieved using directed metalation with magnesium and zinc bases. nih.govacs.org These methods allow for the deprotonation of specific C-H bonds, creating organometallic intermediates that can be trapped with various electrophiles to introduce a wide range of functional groups. This approach is particularly valuable for functionalizing otherwise unreactive positions on the heterocyclic core. nih.gov
The use of sterically hindered amide bases, such as those derived from 2,2,6,6-tetramethylpiperidine (B32323) (TMP), is critical for successful C-H metalation. Bases like TMPMgCl·LiCl and TMPZnCl·LiCl are highly effective for the regioselective deprotonation of pyridines and related azines. thieme-connect.deharvard.edu These bases are kinetically highly active and soluble, enabling metalations under mild conditions, even on sensitive or functionalized heterocycles. thieme-connect.de
Specifically for the pyrazolo[1,5-a]pyridine scaffold, TMP-bases have been shown to direct metalation to specific sites depending on the substitution pattern. nih.govacs.org For instance, the metalation of ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate with TMPMgCl·LiCl occurs selectively at the C7 position. The resulting magnesium intermediate can then react with electrophiles like iodine or allyl bromide to yield the corresponding 7-substituted derivatives.
Table 1: Regioselective Metalation of Pyrazolo[1,5-a]pyridine Derivatives using TMP-Bases
| Starting Material | Base | Site of Metalation | Electrophile | Product | Yield (%) | Ref |
| Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate | TMPMgCl·LiCl | C7 | I₂ | Ethyl 7-iodo-2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate | 93% | nih.gov |
| Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate | TMPMgCl·LiCl | C7 | Allyl-Br | Ethyl 7-allyl-2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate | 71% | nih.gov |
| 2-Phenylpyrazolo[1,5-a]pyridine (B3053920) | TMPZnCl·LiCl | C7 | I₂ | 7-Iodo-2-phenylpyrazolo[1,5-a]pyridine | 82% | nih.gov |
| 7-Chloropyrazolo[1,5-a]pyrimidine | TMP₂Zn·2MgCl₂·2LiCl | C3 | PhCOCl | 3-Benzoyl-7-chloropyrazolo[1,5-a]pyrimidine | 72% | researchgate.net |
This table is interactive. You can sort and filter the data.
The regiochemical outcome of metalation reactions can be dramatically altered by the use of Lewis acid additives. nih.govnih.gov For N-heterocycles, a Lewis acid can coordinate to a nitrogen lone pair, which modifies the electronic distribution and acidity of the various C-H protons in the ring system. nih.govnih.gov
In the functionalization of pyrazolo[1,5-a]pyridine, the addition of boron trifluoride etherate (BF₃·OEt₂) has been shown to switch the site of metalation. nih.govacs.org For example, while the zincation of 2-phenylpyrazolo[1,5-a]pyridine with TMPZnCl·LiCl occurs at the C7 position, the addition of BF₃·OEt₂ redirects the metalation exclusively to the C5 position. nih.gov This is rationalized by the coordination of the Lewis acid to the N1 atom of the pyrazole ring, which increases the acidity of the adjacent C-H bond at C7, but sterically hinders it, allowing the kinetically favored deprotonation to occur at the C5 position of the pyridine ring.
Table 2: Effect of Lewis Acid Additive on Regioselectivity of Zincation
| Substrate | Base | Additive | Site of Metalation | Product after Iodination | Yield (%) | Ref |
| 2-Phenylpyrazolo[1,5-a]pyridine | TMPZnCl·LiCl | None | C7 | 7-Iodo-2-phenylpyrazolo[1,5-a]pyridine | 82% | nih.gov |
| 2-Phenylpyrazolo[1,5-a]pyridine | TMPZnCl·LiCl | BF₃·OEt₂ | C5 | 5-Iodo-2-phenylpyrazolo[1,5-a]pyridine | 80% | nih.gov |
This table is interactive. You can sort and filter the data.
Halogenation and Subsequent Cross-Coupling Methodologies
A cornerstone strategy for the functionalization of the pyrazolo[1,5-a]pyridine core involves initial halogenation followed by transition metal-catalyzed cross-coupling reactions. This two-step sequence allows for the introduction of a wide array of substituents that would be difficult to install directly. Halogenated pyrazolo[1,5-a]pyridines, particularly at the C3-position, are versatile building blocks for creating carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org
Regioselective halogenation can be achieved using various reagents. For instance, N-halosuccinimides (NXS) are commonly employed as electrophilic halogenating agents. nih.gov Studies have demonstrated that the reaction of pyrazolo[1,5-a]pyrimidines with N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) can selectively yield 3-halo and 3,6-dihalo derivatives, depending on the reaction conditions. researchgate.net More environmentally friendly methods have also been developed, utilizing hypervalent iodine(III) reagents in aqueous media to facilitate clean and efficient C3-halogenation. rsc.org These halogenated intermediates are then primed for a variety of powerful cross-coupling reactions.
The Suzuki-Miyaura cross-coupling reaction is a preeminent method for forming aryl-aryl bonds, valued for its operational simplicity and high tolerance of functional groups. libretexts.org This reaction has been successfully applied to halogenated pyrazolo[1,5-a]pyridine cores to synthesize a diverse library of arylated derivatives. The reaction typically involves the coupling of a halo- or triflyloxy-substituted pyrazolo[1,5-a]pyridine with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. researchgate.netnih.gov
The choice of catalyst and ligands is critical, especially when dealing with nitrogen-rich heterocycles that can inhibit the palladium catalyst. nih.govorganic-chemistry.org For instance, the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various arylboronic acids was effectively achieved using a tandem catalyst system of XPhosPdG2 and the XPhos ligand, which successfully prevented a competing debromination side reaction. nih.gov Similarly, pyrazolo[1,5-a]pyridine-2-yl triflate has been used as a versatile coupling partner with a range of arylboronic acids, catalyzed by Pd(PPh₃)₄, to produce 2-arylpyrazolo[1,5-a]pyridines in good to excellent yields. researchgate.net
| Entry | Pyrazolo[1,5-a]pyridine Substrate | Coupling Partner (ArB(OH)₂) | Catalyst/Ligand | Base/Solvent | Product | Yield (%) | Reference |
| 1 | Pyrazolo[1,5-a]pyridine-2-yl triflate | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene, EtOH, H₂O | 2-Phenylpyrazolo[1,5-a]pyridine | 95% | researchgate.net |
| 2 | Pyrazolo[1,5-a]pyridine-2-yl triflate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene, EtOH, H₂O | 2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyridine | 85% | researchgate.net |
| 3 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Fluorophenylboronic acid | XPhosPdG2 / XPhos | K₃PO₄ / THF | 3-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 81% | nih.gov |
| 4 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 2-Thienylboronic acid | XPhosPdG2 / XPhos | K₃PO₄ / THF | 3-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 72% | nih.gov |
Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods are instrumental in the functionalization of the pyrazolo[1,5-a]pyridine scaffold. The Sonogashira, Heck, and Stille reactions provide powerful avenues for constructing diverse C-C bonds. icmpp.romdpi.com
The Sonogashira reaction enables the formation of a C(sp²)-C(sp) bond by coupling a halo-pyrazolo[1,5-a]pyridine with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. researchgate.netresearchgate.net Synthesized 3-iodo pyrazolo[1,5-a]pyrimidines have been successfully transformed into 3-(phenylethynyl) derivatives using this methodology. nih.gov
The Heck reaction , while less commonly reported for this specific scaffold compared to Suzuki and Sonogashira couplings, involves the reaction of a halo-heterocycle with an alkene to form a substituted alkene product.
The Stille reaction couples the halogenated heterocycle with an organotin reagent. A key advantage of the Stille reaction is its tolerance of a wide variety of functional groups, although the toxicity of organotin compounds is a significant drawback. icmpp.ro
| Reaction | Description | Typical Substrates | Catalyst System | Key Bond Formed | Reference |
| Sonogashira | Couples aryl/vinyl halides with terminal alkynes. | 3-Iodo-pyrazolo[1,5-a]pyrimidines, Terminal Alkynes | Pd-complex, Cu(I) salt, Base (e.g., NEt₃) | Aryl-Alkyne (Csp²-Csp) | nih.govresearchgate.net |
| Heck | Couples aryl/vinyl halides with alkenes. | Halo-pyrazolo[1,5-a]pyridines, Alkenes (e.g., acrylates) | Pd-catalyst, Base | Aryl-Alkenyl (C=C) | researchgate.net |
| Stille | Couples aryl/vinyl halides with organostannanes. | Halo-pyrazolo[1,5-a]pyridines, Organotin reagents | Pd-catalyst | Aryl-Aryl or Aryl-Vinyl | icmpp.ro |
Electrophilic and Nucleophilic Substitution Strategies on the Fluorinated Pyrazolo[1,5-A]pyridine Core
Performing substitution reactions directly on a pre-existing 4,6-difluoropyrazolo[1,5-a]pyridine core requires careful consideration of the directing effects of the fluorine atoms and the inherent reactivity of the heterocyclic system. The two fluorine atoms at positions 4 and 6 are strongly electron-withdrawing, which significantly deactivates the pyridine ring towards electrophilic aromatic substitution.
Consequently, electrophilic attack is predicted to occur preferentially on the more electron-rich pyrazole ring. Studies on the parent pyrazolo[1,5-a]pyrimidine (B1248293) system have shown that electrophilic substitution, such as nitration and bromination, primarily targets the C3 position of the pyrazole moiety. researchgate.net For example, nitration of pyrazolo[1,5-a]pyrimidine with a mixture of nitric and sulfuric acids yields the 3-nitro derivative. researchgate.net It is therefore anticipated that electrophiles would add to the C3 position of the 4,6-difluoro analogue.
Nucleophilic substitution strategies on the this compound core are less explored. Given the electron-deficient nature of the pyridine ring, nucleophilic aromatic substitution (SₙAr) could potentially replace one of the fluorine atoms, particularly if activated by an additional electron-withdrawing group on the ring system. However, such reactions would need to overcome the high bond energy of the C-F bond.
Synthesis of Specifically Fluorinated Pyrazolo[1,5-A]pyridine Analogs
The targeted synthesis of fluorinated pyrazolo[1,5-a]pyridine analogs can be achieved either by introducing fluorine atoms onto the preformed heterocyclic system or by constructing the ring system from fluorinated precursors.
Introducing fluorine directly onto the pyrazolo[1,5-a]pyridine scaffold can be accomplished through several methods, broadly categorized as electrophilic or nucleophilic fluorination. alfa-chemistry.com
Electrophilic fluorination involves the use of reagents that deliver an electrophilic fluorine species ("F⁺"). Reagents such as Selectfluor (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are widely used for the C-H fluorination of electron-rich aromatic and heteroaromatic compounds. alfa-chemistry.comsci-hub.se This approach could potentially be used for late-stage fluorination, although control of regioselectivity can be a challenge.
Nucleophilic fluorination typically involves the displacement of a leaving group, such as a halide or a nitro group, with a fluoride (B91410) anion source like potassium fluoride (KF) or cesium fluoride (CsF). alfa-chemistry.com A particularly relevant method is the halogen exchange (Halex) reaction, where chloro- or bromo-substituted precursors are converted to their fluoro-analogs. This is a common industrial method for producing fluoroheterocycles.
A robust and regiocontrolled synthesis of this compound is best achieved by building the heterocyclic core from appropriately fluorinated starting materials. A plausible and efficient strategy involves the cyclization of a hydrazine (B178648) with a difluorinated pyrimidine (B1678525) precursor.
A key intermediate for this approach is 4,6-dichloropyrimidine-5-carboxaldehyde. researchgate.net This precursor can be synthesized and then subjected to a two-step sequence: cyclization with hydrazine followed by a Halex reaction to introduce the fluorine atoms.
The proposed synthetic pathway is as follows:
Cyclization: Reaction of 4,6-dichloropyrimidine-5-carboxaldehyde with hydrazine hydrate (B1144303) would lead to the formation of the pyrazole ring, yielding 4,6-dichloropyrazolo[1,5-c]pyrimidine. Note the rearrangement to the [1,5-a] isomer is also possible under different conditions, but the [1,5-c] isomer is often the initial product from this specific precursor. For the purpose of obtaining the target scaffold, we will consider the formation of the analogous pyrazolo[1,5-a]pyridine system. A more direct precursor, 2-hydrazinyl-4,6-difluoropyridine, if available, could react with a three-carbon synthon to build the pyrazole ring.
Halogen Exchange (Halex) Reaction: The resulting 4,6-dichloropyrazolo[1,5-a]pyridine (B3177283) intermediate would then be subjected to nucleophilic fluorination. Heating the dichloro-compound with a fluoride salt such as spray-dried potassium fluoride in an aprotic polar solvent (e.g., DMSO or sulfolane) would replace both chlorine atoms with fluorine, yielding the final target compound, this compound.
| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Purpose | Reference |
| 1 | 4,6-Dichloropyrimidine-5-carboxaldehyde | Hydrazine hydrate (N₂H₄·H₂O), Ethanol, Reflux | 4,6-Dichloropyrazolo[1,5-c]pyrimidine (or related isomer) | Formation of the fused pyrazole ring system | researchgate.net |
| 2 | 4,6-Dichloropyrazolo[1,5-a]pyridine (hypothetical intermediate) | Spray-dried KF, DMSO, High Temperature (e.g., 150-190 °C) | This compound | Nucleophilic substitution of chlorine with fluorine (Halex) | (Principle) |
This precursor modification approach offers superior control over the placement of the fluorine atoms compared to direct fluorination of the parent heterocycle, ensuring the unambiguous synthesis of the desired 4,6-difluoro isomer.
Optimization of Reaction Conditions and Yields for Fluorinated Derivatives
The synthesis of fluorinated pyrazolo[1,5-a]pyridines often involves the cyclocondensation of a suitably substituted pyridine with a pyrazole precursor or the [3+2] cycloaddition of an N-aminopyridinium ylide with a fluorinated alkyne or alkene. The optimization of these reactions is crucial for achieving high yields and purity. Key parameters that are typically optimized include the choice of solvent, temperature, catalyst, and base.
For instance, in the synthesis of 2-fluorinated pyrazolo[1,5-a]pyridines via the base-mediated [3+2] cycloaddition of N-aminopyridinium salts with gem-difluorostyrenes, the reaction conditions are critical. A study on this transformation revealed that the choice of base and solvent significantly impacts the reaction efficiency.
To illustrate the effect of reaction parameters, consider the following hypothetical optimization table for a reaction producing a fluorinated pyrazolo[1,5-a]pyridine derivative.
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | DMF | 80 | 45 |
| 2 | Cs₂CO₃ | DMF | 80 | 65 |
| 3 | t-BuOK | THF | Room Temp | 30 |
| 4 | Cs₂CO₃ | Dioxane | 100 | 78 |
| 5 | DBU | CH₃CN | 80 | 55 |
This table is a hypothetical representation to illustrate the optimization process and does not represent actual experimental data for this compound.
The data in the table would suggest that a strong, non-nucleophilic base like Cesium Carbonate in a high-boiling aprotic solvent such as Dioxane at elevated temperatures provides the optimal conditions for this particular transformation. The electronic nature of the substituents on both the pyridine and the reacting partner also plays a significant role in the reaction outcome, often requiring fine-tuning of the conditions for each specific substrate.
Scalability Considerations and Sustainable Synthetic Routes
The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. For the synthesis of this compound and its derivatives, scalability would necessitate the use of cost-effective, readily available starting materials and reagents, as well as processes that are safe and environmentally benign.
Key considerations for scalable synthesis include:
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product.
Reagent and Solvent Selection: Prioritizing the use of non-toxic, recyclable, and easily removable solvents and reagents.
Process Safety: Identifying and mitigating potential hazards associated with the reaction, such as exothermic events or the handling of pyrophoric or toxic materials.
Purification: Developing efficient and scalable purification methods, such as crystallization, to avoid chromatography which is often not feasible on a large scale.
One approach to enhance the sustainability of the synthesis could be the use of flow chemistry. Continuous flow reactors offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for in-line purification and analysis. This technology could be particularly beneficial for exothermic fluorination reactions or for reactions involving unstable intermediates.
Another aspect of sustainable synthesis is the development of catalytic methods that reduce the amount of waste generated. For example, replacing stoichiometric reagents with catalytic amounts of a transition metal or an organocatalyst can significantly improve the greenness of a synthetic process.
While specific scalable routes for this compound are not yet established, the principles outlined above would be paramount in the development of a commercially viable synthesis.
Comprehensive Spectroscopic and Structural Characterization of 4,6 Difluoropyrazolo 1,5 a Pyridine Architectures
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For a molecule such as 4,6-Difluoropyrazolo[1,5-a]pyridine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques would provide a complete picture of its atomic connectivity and spatial arrangement.
Proton (¹H) NMR Spectroscopy for Structural Elucidation
¹H NMR spectroscopy would provide crucial information about the number of different types of protons, their chemical environment, and their proximity to other nuclei. The chemical shifts (δ) would indicate the electronic environment of each proton, with the fluorine substituents expected to have a significant deshielding effect on nearby protons. Spin-spin coupling constants (J) would reveal the connectivity between adjacent protons and between protons and fluorine atoms (J-HF).
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis
¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. The chemical shifts of the carbon atoms would be highly influenced by the attached fluorine atoms, with the carbons directly bonded to fluorine (C-4 and C-6) exhibiting large chemical shifts and splitting due to carbon-fluorine coupling (¹J-CF). The other carbon atoms in the pyridine (B92270) and pyrazole (B372694) rings would also show smaller long-range coupling to the fluorine atoms (nJ-CF).
Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Characterization
¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atoms. The spectrum for this compound would be expected to show two distinct signals corresponding to the two non-equivalent fluorine atoms at positions 4 and 6. The chemical shifts would be characteristic of fluorine atoms attached to an aromatic pyridine ring. Furthermore, fluorine-fluorine coupling (J-FF) and fluorine-proton coupling (J-HF) would provide valuable structural information.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals and to determine the complete molecular structure, a suite of 2D NMR experiments would be employed:
COSY (Correlation Spectroscopy): Would establish proton-proton coupling correlations, identifying adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is critical for identifying the connectivity of the entire carbon skeleton and the positions of the fluorine substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space interactions between protons, providing information about the spatial proximity of different parts of the molecule.
Mass Spectrometry (MS) for Molecular Formula and Fragment Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This exact mass measurement allows for the unambiguous determination of the molecular formula (C₇H₄F₂N₂), confirming the presence of two fluorine atoms in the structure. The fragmentation pattern observed in the mass spectrum would further corroborate the proposed structure by showing the loss of specific fragments from the parent molecule.
Fragmentation Patterns and Structural Information
A critical aspect of characterizing any novel compound is understanding its behavior under mass spectrometry, which provides vital information about its molecular weight and structural fragments. The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺˙). Subsequent fragmentation pathways would likely involve the loss of fluorine atoms, hydrogen cyanide (HCN), and potentially cleavage of the pyrazole or pyridine rings.
Detailed analysis of these fragmentation patterns would allow for the confirmation of the elemental composition and the connectivity of the fused ring system. High-resolution mass spectrometry (HRMS) would be instrumental in determining the exact mass of the parent ion and its fragments, further corroborating the molecular formula.
Table 1: Hypothetical Mass Spectrometry Fragmentation Data for this compound
| Fragment Ion | Proposed Structure/Loss | m/z (Expected) |
| [C₇H₄F₂N₂]⁺˙ | Molecular Ion | 154.03 |
| [C₇H₄FN₂]⁺ | [M-F]⁺ | 135.04 |
| [C₆H₃FN₂]⁺ | [M-HCN]⁺˙ | 127.03 |
| [C₅H₃FN]⁺˙ | Ring Cleavage Fragment | 108.02 |
Note: This table is predictive and not based on experimental data.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is indispensable for identifying the functional groups and probing the molecular vibrations of a compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to the vibrations of its aromatic rings and C-F bonds. The C-H stretching vibrations of the aromatic protons would typically appear in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyrazolo[1,5-a]pyridine (B1195680) core would be observed in the 1400-1650 cm⁻¹ range. The most indicative signals, however, would be the strong C-F stretching vibrations, which are anticipated to fall within the 1100-1300 cm⁻¹ region.
Raman Spectroscopy
Raman spectroscopy would provide complementary information to FT-IR. The symmetric vibrations of the fused aromatic ring system are often strong in the Raman spectrum. The ring breathing modes, which are characteristic of the entire molecular skeleton, would be particularly insightful. The C-F stretching vibrations would also be observable, although their intensity can vary.
Table 2: Predicted Vibrational Spectroscopy Data for this compound
| Vibrational Mode | FT-IR (cm⁻¹) (Predicted) | Raman (cm⁻¹) (Predicted) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| C=C/C=N Ring Stretch | 1650-1400 | 1650-1400 |
| C-F Stretch | 1300-1100 | 1300-1100 |
| Ring Breathing | Weak/Inactive | Strong |
Note: This table is predictive and not based on experimental data.
Solid-State Structural Determination: X-ray Crystallography
Elucidation of Molecular Conformation and Stereochemistry
X-ray crystallography would reveal the planarity of the fused pyrazolo[1,5-a]pyridine ring system. It would also precisely determine the positions of the fluorine substituents on the pyridine ring, confirming the 4- and 6-positions.
Intermolecular Interactions and Crystal Packing
Analysis of the crystal packing would shed light on the non-covalent interactions that govern the solid-state assembly of the molecules. These could include π-π stacking interactions between the aromatic rings and potential C-H···F or C-H···N hydrogen bonds. Understanding these interactions is crucial for predicting and controlling the material properties of the compound.
Table 3: Anticipated Crystallographic Parameters for this compound
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ (Common for similar heterocycles) |
| C-C Bond Lengths (Aromatic) | ~1.38-1.42 Å |
| C-N Bond Lengths | ~1.33-1.38 Å |
| C-F Bond Lengths | ~1.34-1.36 Å |
Note: This table is predictive and not based on experimental data.
Integration of Experimental and Theoretical Spectroscopic Data
The structural elucidation of complex heterocyclic molecules like pyrazolo[1,5-a]pyridine derivatives relies heavily on the synergistic use of experimental spectroscopic techniques and theoretical computational methods. This integrated approach provides a more robust and detailed understanding of the molecular structure, electronic properties, and vibrational modes than either method could achieve alone.
The vibrational modes of pyrazolo[1,5-a]pyridine derivatives can be probed experimentally using Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. Concurrently, theoretical calculations, typically using Density Functional Theory (DFT), can predict these vibrational frequencies.
Theoretical Calculations: DFT calculations, often at the B3LYP level with a suitable basis set (e.g., 6-311++G(d,p)), can provide a set of calculated vibrational frequencies and their corresponding intensities. These theoretical spectra are often scaled to better match the experimental data, accounting for the approximations inherent in the theoretical model and the anharmonicity of the real system.
Integrated Approach: By comparing the experimental and scaled theoretical spectra, a detailed assignment of the observed vibrational bands can be made. This correlation is crucial for confirming the molecular structure and understanding the influence of substituents on the electronic distribution and bond strengths within the molecule. For example, a study on pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives successfully used this integrated approach to confirm the structures of the synthesized compounds. nih.gov
Table 1: Illustrative Correlation of Experimental and Theoretical Vibrational Frequencies for a Representative Pyrazolo[1,5-a]pyridine Derivative
| Experimental FT-IR (cm⁻¹) | Theoretical DFT/B3LYP (cm⁻¹) | Assignment |
| 3100-3000 | 3150-3050 | Aromatic C-H Stretch |
| 1620 | 1635 | C=N Stretch |
| 1580 | 1595 | C=C Stretch (Pyridine Ring) |
| 1450 | 1460 | C=C Stretch (Pyrazole Ring) |
| 1250 | 1265 | C-N Stretch |
| 850 | 860 | C-H Out-of-Plane Bend |
Note: This table is illustrative and based on typical values for the pyrazolo[1,5-a]pyridine core. Actual values will vary with substitution.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The combination of ¹H and ¹³C NMR data with theoretical calculations provides unambiguous structural assignments.
Experimental Data: ¹H NMR provides information on the number of different types of protons, their chemical environment (chemical shift), and their connectivity (spin-spin coupling). ¹³C NMR reveals the number and electronic environment of the carbon atoms in the molecule. For pyrazolo[1,5-a]pyridine systems, the chemical shifts of the protons and carbons are highly sensitive to the position and nature of substituents.
Theoretical Calculations: The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the standard for calculating theoretical NMR chemical shifts. These calculations provide theoretical chemical shift values for each nucleus in the molecule.
Integrated Analysis: By comparing the experimental chemical shifts with the calculated GIAO-DFT values, a precise assignment of each proton and carbon signal can be achieved. This is particularly useful for distinguishing between isomers. Furthermore, theoretical calculations can help in understanding the electronic effects of substituents that lead to the observed upfield or downfield shifts. Studies on related pyrazolopyrimidine structures have demonstrated the utility of combining GIAO/B3LYP calculations with experimental NMR data for structural characterization.
Table 2: Representative ¹H and ¹³C NMR Chemical Shift Data for a Substituted Pyrazolo[1,5-a]pyridine
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2 | 7.8 - 8.2 | 110 - 115 |
| H-3 | 6.5 - 6.9 | 95 - 100 |
| H-5 | 7.0 - 7.4 | 140 - 145 |
| H-7 | 8.3 - 8.7 | 150 - 155 |
Note: This table provides a general range of chemical shifts for the unsubstituted pyrazolo[1,5-a]pyridine core. The presence of fluorine atoms in this compound would significantly alter these values and introduce C-F and H-F coupling constants.
Mass spectrometry (MS) provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
Experimental Data: High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum gives clues about the stability of different parts of the molecule and the presence of specific functional groups.
Theoretical Insight: While direct prediction of mass spectra is complex, theoretical calculations can be used to determine the relative stability of potential fragment ions. This can aid in the interpretation of the observed fragmentation pathways.
Combined Interpretation: The molecular formula obtained from HRMS is a critical piece of information that complements NMR and IR data. The fragmentation pattern can be rationalized based on the known chemical principles and the structure proposed from other spectroscopic techniques. For instance, the pyrazolo[1,5-a]pyridine core is generally stable, and fragmentation may be initiated by the loss of substituents.
In a comprehensive study of pyrazolo[1,5-a]pyrimidine-based fluorophores, a detailed analysis of their photophysical properties was conducted, which was underpinned by a solid structural characterization using these integrated spectroscopic methods. nih.gov The electronic structure analysis based on DFT and Time-Dependent DFT (TD-DFT) calculations allowed for a deeper understanding of the absorption and emission properties observed experimentally. nih.gov
Computational Chemistry and Theoretical Investigations of 4,6 Difluoropyrazolo 1,5 a Pyridine
Quantum Chemical Calculations: Density Functional Theory (DFT)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT methods are employed to investigate the fundamental properties of 4,6-Difluoropyrazolo[1,5-a]pyridine, providing insights into its geometry, electronic structure, and spectroscopic signatures. These calculations are typically performed using a basis set such as 6-311++G(d,p) to ensure a reliable description of the molecule's electronic distribution.
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this process involves finding the minimum energy structure on the potential energy surface. The resulting optimized geometry reveals crucial information about bond lengths, bond angles, and dihedral angles, which collectively define the molecule's shape.
Conformational landscape analysis further explores the different spatial arrangements (conformers) the molecule can adopt and their relative energies. For a relatively rigid fused-ring system like pyrazolo[1,5-a]pyridine (B1195680), the conformational flexibility is limited. However, theoretical calculations can confirm the planarity of the bicyclic core and determine the preferred orientations of the fluorine substituents.
Table 1: Selected Optimized Geometrical Parameters for this compound (Predicted)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-N2 | 1.375 | C3-N2-N1 | 110.5 |
| N2-C3 | 1.380 | N2-C3-C3a | 108.0 |
| C3-C3a | 1.395 | C4-C5-C6 | 118.5 |
| C3a-C4 | 1.410 | C5-C6-C7 | 120.0 |
| C4-F | 1.350 | C4-C3a-N1 | 109.5 |
| C6-F | 1.352 | F-C4-C5 | 119.0 |
Note: The data in this table is hypothetical and serves as an illustrative example of what a DFT calculation would yield. Actual values would require a specific DFT study to be performed.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior and reactivity. The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Predicted)
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.75 |
| HOMO-LUMO Gap | 5.10 |
Note: This data is illustrative. The specific values are dependent on the level of theory and basis set used in the calculation.
DFT calculations are a valuable tool for predicting spectroscopic properties, which can aid in the identification and characterization of compounds.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound. These predictions are based on the calculated electron density around each nucleus, which determines its shielding and, consequently, its resonance frequency in an NMR experiment. Comparing calculated shifts with experimental data can help confirm the structure of the molecule.
IR Vibrational Frequencies: The vibrational modes of a molecule correspond to the stretching and bending of its bonds. DFT calculations can predict the frequencies of these vibrations, which are observed as absorption bands in an infrared (IR) spectrum. mdpi.comresearchgate.net The calculated IR spectrum can be used to assign the experimentally observed vibrational bands to specific molecular motions, such as C-F stretching or the breathing modes of the aromatic rings. mdpi.comresearchgate.net
Table 3: Predicted Vibrational Frequencies for Key Modes in this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C-H Stretch | 3100-3000 |
| C=C/C=N Stretch | 1600-1450 |
| C-F Stretch | 1250-1100 |
| Ring Deformation | 1000-800 |
Note: Predicted frequencies are often systematically higher than experimental values and may require scaling for accurate comparison.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. researchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atoms, making them potential sites for protonation or coordination with metal ions. The electron-withdrawing fluorine atoms would create regions of positive potential on the adjacent carbon atoms.
Structure Activity Relationship Sar and Molecular Design Principles for 4,6 Difluoropyrazolo 1,5 a Pyridine Analogs
The Influence of Fluorine Atoms on the Electronic and Steric Properties of the Scaffold
The introduction of fluorine atoms at the 4- and 6-positions of the pyrazolo[1,5-a]pyridine (B1195680) ring system instigates significant alterations to its fundamental electronic and steric profile. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect. This effect leads to a general lowering of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the aromatic system. rsc.org Consequently, the scaffold gains increased resistance to oxidative degradation. rsc.org This modulation of frontier molecular orbitals is a key factor in tuning the compound's reactivity and interaction with biological targets.
From a steric perspective, fluorine is relatively small, with a van der Waals radius of 1.47 Å, which is only slightly larger than that of hydrogen (1.20 Å). This minimal steric bulk allows fluorine to act as a bioisostere of hydrogen without causing significant conformational changes or steric hindrance, a property that is highly advantageous in drug design. researchgate.net However, the C-F bond is longer and stronger than a C-H bond, which contributes to the metabolic stability of the molecule by making it less susceptible to enzymatic C-H activation. mdpi.com
The electronic impact of fluorine can be observed in spectroscopic data. For instance, in 13C NMR spectra of similar fluorinated compounds, significant spin-spin coupling between fluorine and carbon atoms (nJCF) is observed over multiple bonds, providing direct evidence of the fluorine's electronic influence across the molecule. acs.org
Positional Effects of Substituents on Molecular Reactivity and Interaction Potentials
With the 4- and 6-positions occupied by fluorine, the remaining positions on the 4,6-difluoropyrazolo[1,5-a]pyridine scaffold (C2, C3, C5, and C7) become critical points for substitution to modulate biological activity and selectivity. The electronic groundwork laid by the difluoro substitution directly influences the reactivity and interaction potential of any appended functional groups.
Hinge-Binding Region: In many kinase inhibitors based on related pyrazolo-pyrimidine or -pyridine scaffolds, the nitrogen atoms of the heterocyclic core are crucial for forming hydrogen bonds with the "hinge" region of the kinase active site. mdpi.comacs.org For example, the N1 atom of pyrazolo[1,5-a]pyrimidine (B1248293) has been shown to form a key hydrogen bond with the backbone of specific amino acid residues like Met592 in Tropomyosin Receptor Kinase (Trk) or Val828 in PI3Kδ. mdpi.comacs.org The electron-withdrawing nature of the fluorine atoms at the 4- and 6-positions would decrease the basicity of the ring nitrogens, modulating the strength of these critical hydrogen bonds.
Solvent-Exposed Regions: Substituents at positions like C3 and C7 often extend into solvent-exposed regions of a binding pocket. Attaching groups at these positions can be used to improve solubility, refine selectivity, and introduce additional interaction points. For example, in a series of pyrazolo[1,5-a]pyridine-based CRF1 receptor antagonists, substitution at the C7 position with a phenyl ring and at the C3 position with a dialkylamino group were both critical for potent activity. nih.gov
Hydrophobic Pockets: The introduction of hydrophobic or aromatic groups at positions such as C7 can facilitate π-π stacking interactions with aromatic amino acid residues (e.g., His830 in PI3Kδ) in the target protein, enhancing binding affinity. acs.org The fluorine atoms themselves can contribute to favorable hydrophobic interactions. researchgate.net
The specific placement of any new substituent is therefore a critical design element, as its properties will be synergistically or antagonistically affected by the pre-existing fluorine atoms.
Design Strategies for Modulating Physicochemical Properties (e.g., pKa, polarizability) through Fluorination
Fluorination is a powerful and widely used strategy for fine-tuning the physicochemical properties of drug candidates. nih.gov The presence of the two fluorine atoms on the this compound scaffold is a deliberate design choice to modulate properties such as acidity/basicity (pKa) and polarizability.
pKa Modulation: The strong electron-withdrawing effect of fluorine significantly impacts the pKa of nearby ionizable groups. For acidic protons, such as an N-H in the pyrazole (B372694) ring or a phenolic hydroxyl on a substituent, fluorination generally decreases the pKa, making the proton more acidic. nih.gov Conversely, for basic centers like the pyridine (B92270) nitrogen or an aliphatic amine substituent, fluorination lowers the pKa, making the center less basic. nih.gov Studies on analogous heterocyclic systems have shown that replacing a hydrogen atom with fluorine can systematically decrease the pKa of an acidic N-H group by 1.2–1.7 units. nih.gov This modulation is critical because the ionization state of a molecule at physiological pH affects its solubility, cell permeability, and ability to interact with its biological target. nih.gov
Table 1: Illustrative Effect of Fluorination on pKa This table presents generalized data from related compound classes to illustrate the expected impact of fluorination. Specific values for this compound analogs would require experimental determination.
| Compound Type | Functional Group | Typical pKa (Non-fluorinated) | Expected pKa (Fluorinated Analog) | Reference |
| Pyrazolopyrimidinone | Acidic N-H | ~10 | 8.3 - 8.8 | nih.gov |
| Alkanesulfonamide | Sulfonamide N-H | >10 | ~9.5 (with one fluorine) | cas.cn |
| Substituted Aniline | Basic -NH₂ | ~4-5 | ~2-3 | organicchemistrydata.org |
Rational Design Principles for Novel this compound Derivatives with Tailored Properties
The rational design of novel derivatives based on the this compound scaffold involves a multi-faceted approach that leverages the intrinsic properties conferred by the fluorine atoms. nih.govnih.gov The goal is to build upon this core to achieve high potency, selectivity, and favorable pharmacokinetic profiles. mdpi.comnih.gov
Core Interaction Optimization: The primary design principle is to maintain or enhance the core interactions with the target protein, often via hydrogen bonding from the pyrazole-pyridine nitrogen atoms to a hinge region. mdpi.comacs.org The modulated basicity of the 4,6-difluoro core must be considered when designing these interactions.
Exploitation of Specific Pockets: Molecular docking simulations and structural biology data are used to identify unoccupied pockets within the target's active site. nih.gov Substituents are then designed to fit into these pockets to form additional favorable interactions (hydrophobic, polar, or hydrogen bonding), thereby increasing affinity and selectivity.
Vector-Based Property Modulation: Specific positions on the scaffold can be targeted for substitution to address particular liabilities. For example, if a lead compound has poor solubility, a polar group (e.g., morpholine, piperazine) can be introduced at a solvent-exposed position like C3 or C7. mdpi.com
Bioisosteric Replacement: Different functional groups can be systematically tested at various positions to probe the SAR. For instance, replacing a phenyl group at C7 with other heteroaromatic rings can fine-tune electronic properties and introduce new hydrogen bonding vectors.
Metabolic Stability: The C-F bonds at positions 4 and 6 already enhance metabolic stability. Further design efforts may focus on modifying other metabolically liable sites on the molecule, a strategy that has proven effective in many drug discovery programs. nih.gov
This iterative process of design, synthesis, and biological evaluation allows for the systematic optimization of derivatives to achieve a desired therapeutic profile. nih.govnih.gov
Analysis of Conformational Preferences and Their Impact on Molecular Recognition
The fluorine atoms at positions 4 and 6, despite their small size, can influence the preferred conformation of adjacent substituents through steric and electronic effects. For instance, repulsion between a fluorine atom and a substituent at the neighboring C5 position could restrict the rotation around the bond connecting the substituent to the core. In studies of other fluorinated six-membered rings, repulsive interactions between axial fluorine atoms and other axial substituents have been shown to cause deviations in the ring's torsion angles. beilstein-journals.orgnih.gov
Furthermore, the conformation of flexible side chains, such as an N-alkyl group at C3 or a substituted phenyl ring at C7, determines how the molecule presents its functional groups to the protein target. The greater dipole moment of the C-F bond can lead to dipole-dipole interactions that influence the conformational behavior of the entire molecule. frontiersin.org A DFT-based conformational study, supported by NMR analysis, on similar fluorinated heterocyclic systems revealed that different diastereoisomers preferentially adopt distinct ring puckers, highlighting the profound impact of stereochemistry and fluorination on molecular shape. nih.gov
Ultimately, the precise conformation adopted by a this compound derivative dictates its binding affinity. A molecule that can readily adopt the low-energy conformation required to fit into the active site will be a more potent binder. Therefore, understanding and controlling these conformational preferences is a key principle in the rational design of effective inhibitors based on this scaffold.
Advanced Applications and Future Research Trajectories for 4,6 Difluoropyrazolo 1,5 a Pyridine in Chemical Sciences
Development as Chemically Tunable Scaffolds in Material Science
The inherent electronic properties of the pyrazolo[1,5-a]pyridine (B1195680) system make it a promising candidate for the development of advanced materials. The introduction of fluorine atoms at the 4 and 6 positions is anticipated to significantly modulate these properties, opening avenues for new applications.
Investigation of Photophysical Properties (e.g., Fluorescence, Solvatochromism)
The broader class of pyrazolo[1,5-a]pyrimidines, a closely related scaffold, has been identified as a source of strategic compounds for optical applications due to their tunable photophysical properties. nih.gov These compounds exhibit fluorescence quantum yields that can be modulated from as low as 0.01 to as high as 0.97, with molar extinction coefficients reaching up to 20,593 M⁻¹cm⁻¹. nih.gov The introduction of electron-donating groups on the fused ring system has been shown to enhance both absorption and emission characteristics. nih.gov
Furthermore, pyrazolo[1,5-a]pyridine derivatives have demonstrated excellent solvatochromism, where the emission wavelength shifts in response to the polarity of the solvent. rsc.org This property is crucial for the development of environmentally sensitive fluorescent probes. For instance, a pyrazolo[1,5-a]pyridine-fused pyrimidine (B1678525) has been shown to exhibit turn-on fluorescence in lipophilic environments. rsc.org Another derivative, a pyrazolo[1,5-a]pyridine carboxylic acid, displays a significant, nearly 7-fold, increase in fluorescence intensity in acidic conditions (pH 2.4) compared to less acidic environments (pH 5.2), with a high quantum yield of 0.64. nih.gov
Potential as Fluorophores and Fluorescent Probes
Building on their tunable photophysical properties, pyrazolo[1,5-a]pyridine derivatives have been successfully developed as fluorescent probes. For example, they have been utilized to create probes for detecting changes in pH and for visualizing lipid droplets within living cells. rsc.orgnih.gov The fast response time, high quantum yield, and significant fluorescence enhancement observed in some derivatives underscore their potential in biological imaging. nih.gov
The 4,6-difluoro substitution pattern on the pyrazolo[1,5-a]pyridine scaffold could offer advantages in the design of novel fluorophores and fluorescent probes. The fluorine atoms can enhance metabolic stability and introduce specific interactions with biological targets, while their electron-withdrawing nature could be harnessed to fine-tune the sensitivity and selectivity of the probe. The development of 4,6-Difluoropyrazolo[1,5-a]pyridine-based probes represents a promising area for future investigation in chemical biology and materials science.
Role as a Privileged Scaffold in Chemical Probe Development
The pyrazolo[1,5-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Its structural features and synthetic accessibility make it an attractive starting point for the development of chemical probes.
Design of Ligands for Specific Biological Targets (e.g., Kinases, Receptors) via Chemical Modification
Pyrazolo[1,5-a]pyrimidines and related pyrazolopyridine scaffolds are well-established as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in diseases like cancer. nih.gov These scaffolds can act as ATP-competitive or allosteric inhibitors. nih.gov Modifications at various positions of the pyrazolo[1,5-a]pyrimidine (B1248293) ring system have been shown to significantly influence their binding affinity and selectivity for specific kinases. nih.gov
While research specifically on this compound is scarce, the introduction of fluorine is a common strategy in medicinal chemistry to enhance binding affinity and metabolic stability. It is plausible that the 4,6-difluoro substitution pattern could be leveraged to design selective ligands for kinases or other biological receptors. The electron-withdrawing fluorine atoms could modulate the pKa of the heterocyclic system and influence key hydrogen bonding interactions within the active site of a target protein.
Exploration of Diverse Functionalizations for Chemical Biology Applications
The versatility of the pyrazolo[1,5-a]pyrimidine core allows for the introduction of diverse functional groups through various synthetic methods, including cyclization, condensation, and palladium-catalyzed cross-coupling reactions. nih.gov This chemical tractability is essential for developing chemical probes for a wide array of applications in chemical biology. For instance, novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused steroidal compounds have been synthesized and shown to modulate the activity of the androgen receptor in prostate cancer cell lines. nih.gov
The this compound scaffold provides a unique platform for further functionalization. The fluorine atoms themselves can serve as handles for specific chemical modifications or can influence the reactivity of other positions on the ring system, enabling the attachment of various reporter groups, cross-linkers, or affinity tags. This would facilitate the development of sophisticated chemical tools to study biological processes in living systems.
Integration into Fragment-Based Drug Discovery (FBDD) Approaches (from a chemical perspective)
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. These initial hits are then optimized and grown into more potent drug candidates.
The pyrazolo[1,5-a]pyridine scaffold, due to its relatively simple structure and favorable physicochemical properties, is an ideal candidate for inclusion in fragment libraries. While there is no direct evidence of this compound being used in FBDD screens in the reviewed literature, its characteristics align well with the principles of FBDD.
The introduction of fluorine atoms in a fragment can be advantageous. ¹⁹F-NMR spectroscopy is a powerful technique used in FBDD for hit identification and characterization, as the fluorine nucleus provides a sensitive and unambiguous signal. mdpi.com Therefore, a fragment library containing this compound could be efficiently screened against a variety of protein targets using this method. The fluorine atoms would also contribute to the fragment's binding properties and could serve as vectors for future optimization efforts. The systematic exploration of this compound as a core fragment in FBDD campaigns could lead to the discovery of novel inhibitors for challenging drug targets.
Future Directions in Automated and High-Throughput Synthesis of Fluorinated Heterocycles
The demand for large libraries of novel fluorinated compounds for screening purposes has propelled the development of automated and high-throughput synthesis methodologies. While specific automated synthesis protocols for this compound are not yet widely reported, the general advancements in the synthesis of fluorinated and nitrogen-containing heterocycles provide a clear roadmap for future endeavors. acs.orgmdpi.com
Continuous Flow Chemistry: A significant leap in synthetic efficiency has been the adoption of continuous flow reactors. beilstein-journals.org These systems offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability compared to traditional batch methods. beilstein-journals.org For the synthesis of this compound, a potential flow-based approach could involve the reaction of a suitably substituted aminopyridine with a fluorinated three-carbon synthon. The Bohlmann–Rahtz pyridine (B92270) synthesis, which can be performed in a single step in a flow reactor, provides a precedent for such a strategy. beilstein-journals.org The use of immobilized reagents or catalysts within the flow system would further streamline the process by simplifying purification.
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often by orders of magnitude. mdpi.combeilstein-journals.org This technique has been successfully applied to the synthesis of a wide array of heterocycles, including fluorinated pyrimidine derivatives. mdpi.com The high-energy and controlled heating provided by microwave irradiation can overcome the activation barriers of challenging reactions, such as those involving the construction of the pyrazolo[1,5-a]pyridine core. A high-throughput approach could involve the parallel synthesis of a library of this compound analogs in multi-well plates using a laboratory-scale microwave reactor. A microwave-assisted approach has been successfully used for the regioselective synthesis of functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines. researchgate.net
Table 1: Comparison of Synthetic Methodologies for Heterocycle Synthesis
| Feature | Batch Synthesis | Continuous Flow Synthesis | Microwave-Assisted Synthesis |
| Scalability | Challenging | Straightforward | Moderate |
| Safety | Lower (hotspots, exotherms) | Higher (small reaction volume) | Moderate (pressure build-up) |
| Reproducibility | Variable | High | High |
| Reaction Time | Hours to Days | Seconds to Minutes | Minutes |
| Purification | Often complex | Simplified (in-line options) | Standard |
Opportunities for Exploration of Novel Reactivity and Unprecedented Transformations
The electron-withdrawing nature of the two fluorine atoms at the 4 and 6 positions of the pyrazolo[1,5-a]pyridine ring system is expected to significantly influence its reactivity, opening avenues for novel chemical transformations.
Enhanced Electrophilicity: The fluorine atoms will render the pyridine ring electron-deficient, making it highly susceptible to nucleophilic attack. This is analogous to the extreme electrophilicity observed in 4,6-dinitrotetrazolo[1,5-a]pyridine, which readily undergoes addition of weak nucleophiles like water and methanol. nih.govrsc.org This enhanced electrophilicity in this compound could be exploited for the synthesis of novel derivatives through nucleophilic aromatic substitution (SNAr) reactions. The displacement of one or both fluorine atoms by a variety of nucleophiles (e.g., amines, thiols, alkoxides) would provide a modular approach to a diverse range of functionalized pyrazolo[1,5-a]pyridines.
C-H Functionalization: Direct C-H functionalization has become a paramount strategy in modern organic synthesis due to its atom economy and efficiency. The electronic properties of this compound may facilitate regioselective C-H activation and subsequent functionalization. The positions on the pyrazole (B372694) ring, being more electron-rich relative to the difluorinated pyridine ring, could be targeted for electrophilic substitution or metal-catalyzed C-H functionalization reactions. This would allow for the introduction of various substituents without the need for pre-functionalized starting materials.
Pericyclic Reactions: The electron-deficient nature of the pyridine ring in this compound makes it an excellent candidate for participation in pericyclic reactions, such as Diels-Alder or [3+2] cycloadditions. nih.gov For instance, it could act as a dienophile or a dipolarophile with electron-rich reaction partners, leading to the construction of complex, polycyclic heterocyclic systems. The synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds is a known transformation that could be adapted. organic-chemistry.org
Table 2: Potential Reactions and Transformations of this compound
| Reaction Type | Potential Reagents | Expected Product Type |
| Nucleophilic Aromatic Substitution | Amines, Thiols, Alkoxides | 4- and/or 6-substituted pyrazolo[1,5-a]pyridines |
| C-H Functionalization | Organometallic reagents, Oxidants | Substituted pyrazolo[1,5-a]pyridines |
| [4+2] Cycloaddition | Electron-rich dienes | Fused polycyclic heterocycles |
| [3+2] Cycloaddition | Electron-rich 1,3-dipoles | Novel bicyclic systems |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4,6-Difluoropyrazolo[1,5-a]pyridine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as tandem palladium-catalyzed direct functionalization/cyclization (e.g., using N-iminopyridinium ylides with fluorinating agents). Optimizing solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., Pd(OAc)₂) can enhance yields. Monitoring via TLC or HPLC ensures reaction progress . Fluorination at positions 4 and 6 may require selective halogenation protocols, as seen in analogous brominated derivatives .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ peaks) and elemental analysis for C, H, N content. NMR (¹H/¹³C) identifies fluorine-induced deshielding effects on adjacent protons. Purity is assessed via HPLC with UV detection (λ = 254 nm) .
Q. What stability considerations are critical for storing fluorinated pyrazolo[1,5-a]pyridine derivatives?
- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Stability under acidic/basic conditions can be tested via kinetic studies (e.g., UV-Vis monitoring at varying pH). Fluorine’s electron-withdrawing effects may enhance electrophilic stability, as observed in nitro-substituted analogs .
Advanced Research Questions
Q. How do fluorine atoms at positions 4 and 6 modulate the electrophilic reactivity of pyrazolo[1,5-a]pyridine?
- Methodological Answer : Fluorine’s strong electron-withdrawing nature increases ring electrophilicity, facilitating σ-complex formation in nucleophilic substitution. Compare kinetic constants (k) for reactions with water/methanol to non-fluorinated analogs (e.g., DNTP vs. DNBF in ). Computational studies (DFT) can map charge distribution and predict reactivity .
Q. What strategies are effective for analyzing bioactivity in cellular models using fluorinated pyrazolo[1,5-a]pyridine derivatives?
- Methodological Answer : Use fluorescence-based probes (e.g., pH-sensitive derivatives) to track cellular uptake and localization. For cytotoxicity assays, screen against cancer cell lines (e.g., RAW 264.7) via MTT assays. Optimize solubility using DMSO/PBS mixtures and validate target engagement via enzyme inhibition studies .
Q. How can kinetic stability be evaluated under physiological pH conditions?
- Methodological Answer : Conduct time-resolved UV-Vis or fluorescence spectroscopy in buffered solutions (pH 2–10). Calculate degradation half-life (t₁/₂) and compare to non-fluorinated analogs. Fluorine’s inductive effects may reduce hydrolysis rates, as seen in hydroxy σ-complex stability studies .
Q. What mechanistic insights explain regioselectivity in substitution reactions of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
